Trisulfane

描述

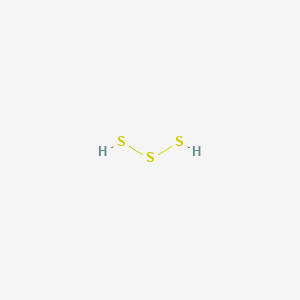

Structure

2D Structure

3D Structure

属性

CAS 编号 |

12597-04-5 |

|---|---|

分子式 |

C15H19NO9S |

分子量 |

98.2 g/mol |

InChI |

InChI=1S/H2S3/c1-3-2/h1-2H |

InChI 键 |

KBMBVTRWEAAZEY-UHFFFAOYSA-N |

SMILES |

SSS |

规范 SMILES |

SSS |

同义词 |

SULPHIDE |

产品来源 |

United States |

Advanced Perspectives on Trisulfane Within Inorganic and Organic Sulfur Chemistry

Contextualization within the Broader Polysulfane Family

Polysulfanes are a class of chemical compounds with the general formula H₂Sₙ, where n is greater than 1. wikipedia.org These compounds consist of unbranched chains of sulfur atoms terminated by hydrogen atoms. wikipedia.org While disulfane (B1208498) (H₂S₂) is colorless, higher polysulfanes, including trisulfane, are yellow, with the color intensity increasing with the number of sulfur atoms. wikipedia.org The term polysulfane is also used more broadly in chemical literature to refer to compounds containing a -(S)ₙ- chain, such as organic polysulfanes (R¹-(S)ₙ-R²). wikipedia.org

Polysulfanes are thermodynamically unstable and tend to decompose into hydrogen sulfide (B99878) (H₂S) and elemental sulfur. wikipedia.org This decomposition is catalyzed by alkaline conditions, necessitating the use of acid-treated containers for their storage. wikipedia.org Structurally, the S-S-S bond angles in this compound and higher polysulfanes are approximately 90°. wikipedia.org

Inorganic this compound (H₂S₃)

Inorganic this compound, also known as dihydrogen trisulfide, is a pale yellow, volatile liquid characterized by a camphor-like odor. wikipedia.orgwikiwand.com It readily decomposes to hydrogen sulfide and elemental sulfur. wikipedia.orgwikiwand.com The production of this compound typically involves the distillation of the polysulfane oil that is obtained from the acidification of polysulfide salts. wikipedia.orgwikiwand.com

Properties of Inorganic this compound (H₂S₃)

| Property | Value |

| Chemical Formula | H₂S₃ wikipedia.org |

| Molar Mass | 98.20 g·mol⁻¹ wikipedia.org |

| Appearance | Pale yellow liquid wikipedia.org |

| Density | 1.495 g/cm³ (at 15 °C) wikipedia.org |

| Melting Point | -53 °C (-63 °F; 220 K) wikipedia.org |

| Boiling Point | 170 °C (338 °F; 443 K) wikipedia.org |

| Solubility in water | Low wikipedia.org |

This compound is a conjugate acid of a trisulfanide. nih.gov Research has provided detailed insights into its molecular structure, including bond types and internuclear distances. nih.gov

Organic Trisulfanes (R-S-S-S-R')

Organic trisulfanes are compounds where the hydrogen atoms of inorganic this compound are replaced by organic groups. These compounds are a significant class of organosulfur compounds and have been the subject of extensive research, particularly in the context of their synthesis and potential applications. researchgate.netrsc.org

The synthesis of organic trisulfanes can be achieved through various methods. One common approach involves the reaction of thiols with sulfur dichloride (SCl₂) or related reagents. researchgate.net For instance, symmetrical trisulfides can be synthesized in high yield by reacting thiols with diimidazolylsulfide under mild conditions. researchgate.net The synthesis of unsymmetrical trisulfanes, where the organic groups (R and R') are different, presents a greater challenge but has been successfully achieved through multi-step procedures. researchgate.netorganic-chemistry.org One notable method involves the preparation of a trisulfanyl intermediate which then reacts with a thiol to yield the unsymmetrical trisulfide. organic-chemistry.org This method is advantageous due to its mild conditions and high yields. organic-chemistry.org

Organic trisulfanes have garnered interest for their potential use as high-capacity cathode materials in rechargeable lithium batteries. researchgate.net The three sulfur atoms in the this compound linkage can participate in multi-electron reduction reactions, making them promising for energy storage applications. researchgate.net For example, dimethyl trisulfide (DMTS) has been studied as a model compound for its redox reactions in lithium batteries. researchgate.net

The stability of organic trisulfanes can be influenced by factors such as exposure to light, which can lead to the extrusion of a sulfur atom and decomposition. organic-chemistry.org

Examples of Synthesized Organic Trisulfanes

| Compound Name | R Group | R' Group | Synthetic Context |

| Dimethyl trisulfide (DMTS) | Methyl | Methyl | Model compound for redox reactions in batteries. researchgate.net |

| Diphenyl trisulfide (DPTS) | Phenyl | Phenyl | Investigated as a catholyte in rechargeable lithium batteries. researchgate.net |

| Functionalized dialkyl trisulfanes | Alkyl with functional groups (e.g., hydroxyl, carboxyl, amino) | Alkyl with functional groups | Synthesized for potential applications requiring specific functionalities. researchgate.net |

Sophisticated Synthetic Methodologies for Trisulfane and Its Derivatives

Heterolytic Coupling Strategies for S-S Bond Formation

Heterolytic coupling involves the reaction between a nucleophilic sulfur species and an electrophilic sulfur species, leading to the formation of a new S-S bond. This approach is central to many trisulfane synthesis methods. thieme-connect.deresearchgate.net

Electrophilic-Nucleophilic Approaches

Electrophilic-nucleophilic approaches to S-S bond formation in this compound synthesis typically involve the reaction of a sulfur nucleophile with an electrophilic sulfur species containing a leaving group. Various sulfur electrophiles have been employed, including sulfenyl halides, thiosulfonates, and thiosulfinates. thieme-connect.deresearchgate.net The choice of nucleophile and electrophile dictates the structure of the resulting this compound.

Utilization of S-Acetyl Disulfanyl Derivatives

S-acetyl disulfanyl derivatives have emerged as valuable precursors for the synthesis of functionalized unsymmetrical dialkyl trisulfanes. thieme-connect.comthieme-connect.comresearchgate.net These derivatives can generate alkyl disulfanyl anions in situ upon treatment with a base, such as sodium methoxide (B1231860). thieme-connect.comthieme-connect.comresearchgate.net These generated anions then react with suitable electrophiles to form the this compound linkage. This method allows for the introduction of various functional groups, including hydroxyl, carboxyl, and amino functionalities, into the this compound structure. thieme-connect.comthieme-connect.comresearchgate.net

A typical procedure involves the reaction of a (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivative with an alkyl disulfanyl anion generated from an S-acetyl disulfanyl derivative and sodium methoxide in an alcoholic solvent like methanol (B129727) at low temperatures. thieme-connect.com The reaction mixture is typically stirred for a period, followed by solvent evaporation and purification. thieme-connect.com The use of a slight excess of the disulfanyl derivative can help minimize the formation of side products. thieme-connect.com

Data from a study on the synthesis of unsymmetrical trisulfanes using this method is presented in the table below, showcasing the yields obtained for various functionalized derivatives. thieme-connect.com

| R1 Group | R2 Group | Yield (%) |

| (CH₂)₁₁Me | (CH₂)₁₁OH | 71 |

| (CH₂)₁₁OH | (CH₂)₁₁OH | - |

| (CH₂)₁₀CO₂H | (CH₂)₁₁OH | 70 |

| (CH₂)₁₁NHBoc | (CH₂)₁₁OH | 76 |

| (CH₂)₁₀CO₂Me | (CH₂)₁₁OH | 78 |

| Ph | (CH₂)₁₁OH | 0 |

| (CH₂)₁₁Me | (CH₂)₁₀CO₂H | 85 |

| (CH₂)₁₁OH | (CH₂)₁₀CO₂H | 70 |

| (CH₂)₁₀CO₂H | (CH₂)₁₀CO₂H | - |

| (CH₂)₁₁NHBoc | (CH₂)₁₀CO₂H | 74 |

| (CH₂)₁₀CO₂Me | (CH₂)₁₀CO₂H | 62 |

| Ph | (CH₂)₁₀CO₂H | 0 |

| (CH₂)₁₁Me | (CH₂)₁₁NHBoc | 87 |

| (CH₂)₁₁OH | (CH₂)₁₁NHBoc | 76 |

| (CH₂)₁₀CO₂H | (CH₂)₁₁NHBoc | 74 |

| (CH₂)₁₁NHBoc | (CH₂)₁₁NHBoc | - |

| (CH₂)₁₀CO₂Me | (CH₂)₁₁NHBoc | 77 |

| Ph | (CH₂)₁₁NHBoc | 0 |

Reactions Involving Thiosulfinates

Thiosulfinates have also been utilized in this compound synthesis. One intriguing methodology involves the reaction of bis(trimethylsilyl) sulfide (B99878) with a thiosulfinate. thieme-connect.deresearchgate.net This approach contributes to the repertoire of heterolytic coupling methods for constructing the this compound core.

Targeted Synthesis of Symmetrical Trisulfanes

Symmetrical trisulfanes (R-S-S-S-R) can be synthesized using various targeted methods. One approach involves the reaction of thiols with sulfur dichloride (SCl₂) or elemental sulfur. nih.gov Another method utilizes thiosulfonates with metal sulfides. nih.gov More recent developments include methods based on the reaction of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives with aliphatic and aromatic thiols. researchgate.netresearchgate.netorganic-chemistry.org These methods often proceed under mild conditions and can yield symmetrical trisulfanes in good yields, even in the presence of functional groups like amino, hydroxyl, or carboxyl groups. researchgate.netorganic-chemistry.org

A method reported in 2019 describes the selective synthesis of symmetrical trisulfanes using Bunte salts (S-alkyl- or S-aryl thiosulfate (B1220275) salts) as precursors in the presence of sodium sulfide (Na₂S). rsc.org By carefully controlling the reaction temperature, selective formation of either trisulfanes or disulfides can be achieved. rsc.org Lower temperatures (e.g., 0 °C) favor this compound formation, while higher temperatures (e.g., 50 °C) lead to disulfides. rsc.org This method is reported to be green, metal-free, and compatible with a broad range of aliphatic and benzylic substrates. rsc.org

Precision Synthesis of Unsymmetrical and Functionalized Trisulfanes

The synthesis of unsymmetrical trisulfanes (R-S-S-S-R', R ≠ R') is generally more challenging than that of symmetrical ones. nih.govpg.edu.pl However, significant progress has been made in developing precise methods for their preparation, including those yielding functionalized derivatives.

Methods based on the reaction of (5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)disulfanyl derivatives with alkyl disulfanyl anions generated from S-acetyl disulfanyl derivatives and sodium methoxide are effective for synthesizing functionalized unsymmetrical dialkyl trisulfanes. thieme-connect.comthieme-connect.comresearchgate.net This approach allows for the incorporation of hydroxyl, carboxyl, and amino functionalities. thieme-connect.comthieme-connect.comresearchgate.net

Another convenient method for preparing unsymmetrical trisulfanes utilizes 9-fluorenylmethyl (Fm) disulfides as precursors. nih.govorganic-chemistry.org This method proceeds under mild conditions and provides the desired trisulfanes in good yields. nih.govorganic-chemistry.org

Furthermore, a method involving the reaction of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane with aliphatic and aromatic thiols has been reported for the synthesis of unsymmetrical trisulfanes under mild conditions with very good yields. organic-chemistry.orgresearchgate.netorganic-chemistry.org This method is applicable to thiols containing various functionalities. researchgate.net

Halogenation and Chalcogenation Routes to this compound Analogues

While the direct halogenation or chalcogenation of this compound itself is less commonly discussed as a primary synthetic route to this compound analogues in the provided context, related methodologies involving the introduction of halogen or chalcogen atoms into sulfur-containing compounds exist in organic synthesis. Halogenation reactions involve the introduction of halogen atoms (F, Cl, Br, I) into organic molecules, often via electrophilic substitution or addition reactions depending on the substrate. organic-chemistry.orgorganic-chemistry.orgmt.com Chalcogenation involves the introduction of chalcogen atoms (S, Se, Te). Electrophilic chalcogenation has been employed in the synthesis of various chalcogen-containing heterocycles. rsc.org

In the context of this compound chemistry, while not explicitly detailed as a direct route to this compound in the provided sources, these broader classes of reactions highlight the methods available for incorporating heteroatoms, which could potentially be applied in the synthesis of complex this compound derivatives or analogues where halogen or other chalcogen atoms are part of the peripheral structure.

Synthesis of this compound Oxides and Related Chalcogenated Species

This compound oxides, containing the -S-S(=O)-S- linkage, are an important class of sulfur compounds. The synthesis of these species often involves the controlled oxidation of trisulfanes or the condensation of thiols with thionyl chloride.

One method for preparing di- and this compound oxides involves the condensation of thionyl chloride with thiols. researchgate.netresearchgate.net For instance, di-2-naphthyl this compound-2-oxide (R₂S₃O, R = C₁₀H₇) has been synthesized by the reaction of thionyl chloride with 2-naphthalenethiol. researchgate.net This compound was noted as the first stable species containing the -S-S(O)-S- group. researchgate.net It undergoes decomposition upon heating, yielding SO₂, sulfur, and R₂S₂. researchgate.net Reduction with hydrogen iodide regenerates the this compound R₂S₃. researchgate.net The S=O stretching frequency in the infrared spectrum of R₂S₃O is observed at 1117 cm⁻¹, which is characteristic of a thionyl group bonded to two sulfur atoms. researchgate.net

Another approach involves the oxidation of organic tri- and tetrasulfanes (R₂Sₙ, n = 3, 4) using peroxy acids, such as trifluoroperacetic acid. researchgate.net This method can yield sulfane oxides with oxygen atoms located at the terminal sulfur atoms of the chain (R₂SₙO and R₂SₙO₂). researchgate.net

The synthesis of cyclic this compound oxides has also been explored. For example, the oxidation of norbornanetrithiolanes with m-chloroperbenzoic acid or ozone yields trithiolane 1- and 2-oxides, with the ratio of isomers depending on the substitution pattern of the norbornane (B1196662) framework. researchgate.net

Related chalcogenated species, where sulfur atoms are replaced by selenium or tellurium, can also be synthesized. While the provided information primarily focuses on sulfur and oxygen, the synthesis of ditrityl-2-selenatrisulfide (C₃₈H₃₀S₂Se) has been reported by reacting trityl thiol with a selenium transfer reagent, bis-N-benzotriazol-1-yl selenide. researchgate.net This highlights the potential for incorporating other chalcogens into this compound-like structures.

Preparation of Organometallic and Silylated Trisulfanes

Organometallic and silylated trisulfanes feature a this compound core bonded to organic groups through a metal or silicon atom, respectively. These compounds exhibit unique properties and reactivity due to the presence of the heteroatom-sulfur bonds.

The synthesis of organometallic trisulfanes involves forming a bond between a metal center and the this compound moiety. A notable example is the synthesis of the first organometallic this compound oxide, 1,1'-(1,2,3-trithia researchgate.net)ferrocenophane-2-oxide ([Fe(C₅H₄)₂S₃O]). figshare.comacs.orgacs.org This compound is prepared by the reaction of 1,1'-ferrocenylene dithiol with thionyl chloride in the presence of pyridine (B92270). figshare.comacs.org The reaction is typically carried out at 20 °C in a solvent like carbon disulfide. acs.org The resulting dark red crystals of the ferrocenophane oxide are air-stable at room temperature and soluble in various organic solvents. acs.org This organometallic this compound oxide can be reduced to the corresponding this compound. figshare.comacs.org

Silylated trisulfanes contain silicon-sulfur bonds. One method for synthesizing symmetrical alkyl- or aryl-trisulfides involves the reaction of bis(trimethylsilyl) sulphide with thiosulfinates or thiosulfonates under neutral and mild conditions in an inert solvent. researchgate.netthieme-connect.decdnsciencepub.comresearchgate.net This methodology is considered efficient for the preparation of homotrisulfanes. thieme-connect.de For example, the synthesis of a 2-(trimethylsilyl)ethyl containing symmetric trisulfide was achieved from bis(trimethylsilyl) sulphide and a thiosulfinate. cdnsciencepub.com

Another approach to synthesizing silylated compounds, although not specifically trisulfanes in the provided context, involves the silylation of active hydrogen atoms in protic materials using silylation reagents like trimethylsilyl (B98337) chloride (TMS-Cl) or hexamethyldisilazane (B44280) (HMDS). researchgate.netcfsilicones.com While this general method is used to introduce silyl (B83357) groups, its direct application to forming silylated trisulfanes would likely involve reactions with sulfur-containing precursors.

Research findings indicate that the reaction of bis(trimethylsilyl) sulphide with thiosulfinates provides a method for the synthesis of symmetric trisulfides. cdnsciencepub.com The structure of the resulting silylated trisulfide can be confirmed by independent synthesis using established methods. cdnsciencepub.com

The synthesis of organometallic compounds often involves the reaction of a metal with an organic halide, particularly for active metals like lithium, magnesium, and zinc. libretexts.orgvbspu.ac.in While this is a general method for forming metal-carbon bonds, the incorporation of a this compound unit would require specific methodologies involving sulfur-containing ligands or precursors.

Data regarding specific yields and reaction conditions for the synthesis of di-2-naphthyl this compound-2-oxide and 1,1'-(1,2,3-trithia researchgate.net)ferrocenophane-2-oxide are available. For di-2-naphthyl this compound-2-oxide, the melting point is reported as 115-118°C (with decomposition). researchgate.net For 1,1'-(1,2,3-trithia researchgate.net)ferrocenophane-2-oxide, the synthesis from 1,1'-ferrocenylene dithiol, thionyl chloride, and pyridine at 20 °C in carbon disulfide yielded dark red crystals with a melting point of 121 °C (decomposition). acs.org Elemental analysis data for this compound (C₁₀H₈FeOS₃) are also provided: Calculated: C, 40.55; H, 2.72; S, 32.47. Found: C, 40.71; H, 2.68; S, 32.67. acs.org

Here is a summary of some synthetic methods discussed:

| Compound Class | Synthetic Method | Key Reagents/Conditions | Reference |

| This compound Oxides (Organic) | Condensation of thiols with thionyl chloride | RSH + SOCl₂ | researchgate.netresearchgate.net |

| This compound Oxides (Organic) | Oxidation of organic trisulfanes | R₂S₃ + R'CO₃H (e.g., CF₃CO₃H) | researchgate.net |

| This compound Oxides (Cyclic) | Oxidation of trithiolanes | Trithiolane + m-CPBA or O₃ | researchgate.net |

| Selenatrisulfanes | Reaction of thiol with selenium transfer reagent | RSH + R'₂Se₂ (e.g., bis-N-benzotriazol-1-yl selenide) | researchgate.net |

| Organometallic this compound Oxide | Reaction of ferrocenylene dithiol with thionyl chloride | 1,1'-ferrocenylene dithiol + SOCl₂ + Pyridine, 20 °C, CS₂ | figshare.comacs.org |

| Silylated Trisulfanes | Reaction of bis(trimethylsilyl) sulphide with thiosulfinates or thiosulfonates | (Me₃Si)₂S + RS(O)SR' or RS(O)₂SR' | researchgate.netthieme-connect.decdnsciencepub.comresearchgate.net |

Elucidation of Reaction Pathways and Mechanisms Involving Trisulfane

Mechanistic Investigations of Trisulfane Formation

The formation of this compound can occur through various pathways, often involving sulfur-transfer reactions and the assembly of sulfur chains.

Oxidative Coupling Mechanisms

Oxidative coupling mechanisms are significant in the formation of polysulfanes, including this compound. While specific detailed mechanisms for this compound formation solely via oxidative coupling of simple sulfur species like H₂S are not extensively detailed in the provided search results, the general principle of forming S-S bonds through oxidation is relevant. For instance, the formation of polysulfide anions (Sₓ²⁻) from sulfide (B99878) (S²⁻) and elemental sulfur involves the addition of sulfur atoms to the sulfide ion, which can be viewed as a type of oxidative process where sulfur gains electrons by forming new bonds wikipedia.orgwikipedia.org.

In organic systems, the formation of trisulfides can involve oxidative coupling of thiols. While the direct formation of H₂S₃ from H₂S via simple oxidative coupling isn't explicitly described, analogous reactions in organic chemistry provide insight into how S-S bonds can be formed through oxidation of S-H bonds.

Role of Sulfur Dichloride in Synthesis and Transformation

Sulfur dichloride (SCl₂) plays a notable role in the synthesis and transformation of polysulfanes, including this compound. The reaction of hydrogen sulfide with sulfur dichloride can yield lower sulfanes such as H₂S₃ wikipedia.org. This reaction involves the coupling of sulfur species, with SCl₂ acting as a source of sulfur atoms and potentially influencing the chain length.

Furthermore, sulfur dichloride and disulfur (B1233692) dichloride (S₂Cl₂) have been extensively used for the synthesis of both symmetrical and unsymmetrical trisulfanes and tetrasulfanes thieme-connect.de. A method for preparing unsymmetrical trisulfanes involves the one-pot reaction of thiols with SCl₂ or S₂Cl₂ at low temperatures in the presence of a base like pyridine (B92270) thieme-connect.de. This suggests a mechanism involving nucleophilic attack of a thiolate on the sulfur halide, followed by further reactions to build the this compound chain.

The reaction of polysulfanes (H₂Sₙ) with sulfur dichloride or disulfur dichloride can also produce longer-chain dichloropolysulfanes wikipedia.org. This highlights the role of sulfur halides in extending sulfur chains.

Pathways Involving Sulfenic Acid Intermediates

Sulfenic acids (RSOH) are transient intermediates that can be involved in the formation of various organosulfur compounds, including disulfides and potentially polysulfides. While the direct formation of inorganic this compound (H₂S₃) from sulfenic acid intermediates is not explicitly detailed in the provided results, the chemistry of sulfenic acids in forming S-S bonds in organic systems offers relevant mechanistic insights.

Sulfenic acids can undergo condensation with thiols to form disulfides mdpi.comarkat-usa.org. This reaction involves the formation of an S-S bond and the elimination of water. A proposed mechanism involves the initial oxidation of a thiol to the sulfenic acid, followed by reaction with another thiol to form a disulfide nih.gov.

In the context of polysulfane formation, analogous reactions involving sulfenic acid-like species or related oxidized sulfur intermediates could potentially lead to the formation of this compound linkages. For example, the enzymatic cleavage of alk(en)yl cysteine sulfoxides by alliinases in garlic produces sulfenic acids, which can then undergo condensation and rearrangement into various organosulfur compounds, including polysulfides uliege.be.

Decomposition and Disproportionation Kinetics

This compound is thermodynamically unstable and readily decomposes or disproportionates into hydrogen sulfide and elemental sulfur wikipedia.orgwikipedia.org. This decomposition can occur through both catalyzed and uncatalyzed pathways.

Catalyzed and Uncatalyzed Pathways

The decomposition of polysulfanes, including this compound, is catalyzed by alkali wikipedia.org. To suppress this decomposition, containers for polysulfanes are often pretreated with acid to remove traces of alkali wikipedia.org. This indicates that basic conditions accelerate the breakdown of the sulfur chain.

The uncatalyzed decomposition of this compound is also known to occur, albeit more slowly than the catalyzed reaction. Studies suggest that the initial step in the uncatalyzed decomposition of H₂S₃ might involve the formation of HS• and HS₂• radicals research-solution.com. The decomposition of disulfane (B1208498) and this compound at room temperature to the same products (H₂S and elemental sulfur) is enhanced by light researchgate.net.

Research findings indicate that the initial products in this compound decomposition are H₂S₄ and approximately equal amounts of H₂S and H₂S₂ research-solution.com. This suggests a disproportionation process where this compound molecules rearrange to form both shorter and longer sulfur chains, ultimately leading to the formation of the most stable polysulfane (H₂S) and elemental sulfur (S₈).

| Polysulfane | Decomposition Products (Initial) | Catalysis |

| H₂S₃ | H₂S₄, H₂S, H₂S₂ | Alkali |

| H₂S₃ | HS•, HS₂• (proposed initial step) | Uncatalyzed |

Table 1: Initial Decomposition Products and Catalysis of this compound

Oxidation Reactions of this compound and its Derivatives

This compound and its organic derivatives can undergo oxidation reactions, primarily at the sulfur atoms within the polysulfide chain.

Oxidation of polysulfanes can lead to the formation of various oxidized species, including sulfoxides and sulfones, depending on the oxidizing agent and reaction conditions britannica.com. For organic trisulfanes (RSSSR), oxidation can occur at one or more of the sulfur atoms.

Studies on the oxidation of organic trisulfanes and their oxides have been investigated using oxidizing agents such as dimethyldioxirane (B1199080) (DMD) and trifluoromethyl dioxirane (B86890) (TFD) researchgate.net. Research suggests that oxidation often occurs regiospecifically at the external sulfinyl sulfur rather than the internal sulfenyl sulfur in certain trisulfide derivatives acs.org. For example, the oxidation of di-tert-butyl tetrasulfide with m-chloroperbenzoic acid (m-CPBA) primarily leads to oxidation at a sulfinyl sulfur acs.org.

Oxidized derivatives of trisulfanes, such as this compound monoxides (RSS(O)SR), have been synthesized and characterized researchgate.net. These oxidized species can also undergo decomposition reactions acs.org.

The oxidation of norbornanetrithiolanes with m-CPBA and ozone has been studied, leading to the formation of trithiolane 1- and 2-oxides researchgate.net. The ratio of these products depends on the substitution pattern.

| Oxidizing Agent | Substrate Type | Observed Oxidation Site (Examples) |

| DMD, TFD | Organic trisulfanes | External sulfinyl sulfur researchgate.netacs.org |

| m-CPBA, Ozone | Norbornanetrithiolanes | Trithiolane 1- and 2-oxides researchgate.net |

| m-CPBA | Di-tert-butyl tetrasulfide | Sulfinyl sulfur acs.org |

Table 2: Examples of Oxidation Reactions and Observed Oxidation Sites

Further oxidation can lead to higher oxidation states, potentially cleaving the sulfur-sulfur bonds and forming species like sulfonic acids britannica.com. However, the specific detailed pathways and products of exhaustive oxidation of inorganic this compound are not extensively covered in the provided search results.

Reactivity with Dioxiranes

Trisulfanes and their oxidized derivatives react with dioxiranes, which are known as versatile electrophilic oxidants. Studies involving bis(p-methoxyphenyl)this compound and its oxides with dimethyldioxirane (DMD) and (trifluoromethyl)methyldioxirane (TFD) have provided insights into these reactions. The reactions were monitored using low-temperature NMR spectroscopy, which allowed for the detection of various oxidized products, although some proved unstable at room temperature. acs.orgacs.orgumich.edu The oxidation mechanism is proposed to involve an initial electrophilic attack of the dioxirane on the sulfur atom, followed by subsequent steps. umich.eduresearchgate.net Dioxiranes can be effectively utilized for the oxidation of these sulfur-containing compounds. umich.edu

Formation and Characterization of this compound Oxides

The oxidation of trisulfanes can lead to the formation of various oxides, depending on the reaction conditions and the stoichiometry of the oxidant. Possible oxidation products of symmetrical trisulfanes include this compound 1-oxide, this compound 2-oxide, diastereomeric this compound 1,2-dioxides, diastereomeric this compound 1,3-dioxides, this compound 1,1-dioxide, and this compound 2,2-dioxide. acs.org

The formation and characterization of these oxides can be challenging due to their lability. However, detailed studies, including those on di-tert-butylthis compound and its oxidized derivatives, have been reported. acs.org For instance, di-2-naphthyl this compound-2-oxide, the first stable compound containing the -S-S(O)-S- group, was prepared by the condensation of thionyl chloride with 2-naphthalenethiol. researchgate.net This compound decomposes quantitatively to SO2, sulfur, and the corresponding disulfide upon heating. researchgate.net

Characterization of this compound oxides has been achieved through various spectroscopic methods, including NMR spectroscopy and IR spectroscopy. acs.orgresearchgate.net For example, the S=O stretching mode in di-2-naphthyl this compound-2-oxide was assigned based on a strong absorption in the IR spectrum at 1117 cm⁻¹. researchgate.net X-ray crystallography has also been employed to determine the solid-state structures of some this compound oxides, such as 1,3-bis(4-chlorophenyl)this compound 2-oxide. researchgate.net

Diallyl this compound S-oxide has also been detected as a key intermediate in the volatiles from crushed garlic using direct analysis in real time mass spectrometry (DART-MS). researchgate.net

Nucleophilic and Electrophilic Reactivity at Sulfur Centers

Sulfur compounds, including trisulfanes, exhibit interesting nucleophilic and electrophilic characteristics. researchgate.netnih.gov While thiols primarily function as nucleophiles, reactive sulfane sulfur species, such as those found in polysulfanes, can possess both nucleophilic and electrophilic properties. nih.gov

The nucleophilicity of sulfur is generally greater than that of oxygen. libretexts.orgmsu.edu Sulfides, for example, readily react with alkyl halides to form sulfonium (B1226848) salts through nucleophilic attack on the alkyl halide. libretexts.orgmsu.edu

In the context of trisulfanes, the different sulfur atoms within the chain can potentially act as sites for both nucleophilic and electrophilic attack, depending on the reaction conditions and the nature of the reacting species. The lability of the S-S bonds also contributes to their reactivity.

Research has indicated that organic polysulfanes can react with biological molecules and release inorganic sulfides. mdpi.com Persulfides (RSS⁻) are known to be strong nucleophiles. mdpi.com The interaction between S-nitrosothiols (electrophilic nitrosating agents) and persulfides can lead to the formation of RSS-NO. mdpi.com

Stereomutation Mechanisms and Conformational Dynamics

Trisulfanes, with their flexible sulfur chain, can exist in different conformations and undergo stereomutation. The study of these dynamics often involves theoretical calculations and spectroscopic techniques like dynamic NMR. researchgate.netunibas.it

For molecules with helical chirality, such as some diaryl-substituted compounds, stereomutation can occur via pathways involving rotation or flipping of the attached groups. unibas.it While studies on this compound specifically are less detailed in the provided results regarding stereomutation mechanisms, related research on similar sulfur-containing systems and chiral molecules provides context. researchgate.netunibas.itrsc.orgscispace.com

Theoretical studies on this compound (HSSSH) have investigated stereomutation dynamics due to tunneling motion, highlighting its potential as a molecule for studying parity violation in chiral molecules. researchgate.net The barrier for stereomutation in HSSSH is suggested to be easily overcome by the S-H infrared chromophore. researchgate.net

Conformational dynamics are critical in various chemical and biological processes. rsc.orgnih.gov Understanding the conformational landscape and the energy barriers between different conformers is crucial for elucidating the reactivity and properties of trisulfanes.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, offers detailed information about the molecular vibrations of trisulfane, which are directly related to its structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy

High-resolution FTIR spectroscopy has been successfully applied to analyze the spectrum of this compound (HSSSH) researchgate.netsonar.ch. Analysis of the FTIR spectrum has allowed for the assignment of specific bands to different conformers of the molecule. For instance, a band observed at 861.0292 cm⁻¹ has been unambiguously assigned to the chiral trans conformer of this compound researchgate.netsonar.ch. Another band, found near 864.698 cm⁻¹, is tentatively assigned to the cis conformer based on theoretical comparisons researchgate.netsonar.ch. These high-resolution analyses are particularly relevant in the context of studying parity violation in chiral molecules, for which this compound is considered a suitable candidate researchgate.netsonar.chresearchgate.net.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy by probing different molecular vibrations based on changes in polarizability during vibration libretexts.orgspectroscopyonline.com. Studies have reported the Raman spectra of H₂S₃ in solutions, such as in CCl₄ and CS₂ cdnsciencepub.comresearchgate.net. These studies have contributed to the complete assignment of vibrational modes for this compound cdnsciencepub.comresearchgate.net. Raman spectroscopy can be used for in situ monitoring and characterization of chemical species spectroscopyonline.comnju.edu.cn.

Assignment and Interpretation of Vibrational Modes

The assignment and interpretation of vibrational modes in this compound are crucial for understanding its molecular structure and dynamics. Based on infrared and Raman spectra, particularly in solution, a complete assignment of the vibrational modes for H₂S₃ has been presented cdnsciencepub.comresearchgate.net. These spectroscopic data, combined with theoretical calculations, support the presence of specific conformations in solution. For example, based on the spectra and their temperature and concentration dependence, H₂S₃ is considered to exist in the gauche-gauche (GG) conformation in solution cdnsciencepub.com. A valence force field has been derived that provides a good fit between observed and calculated frequencies for this compound cdnsciencepub.comresearchgate.net.

Here is a table summarizing some reported vibrational bands for this compound:

| Spectroscopy Method | Observed Band (cm⁻¹) | Assigned Conformer/Mode | Reference |

| High-resolution FTIR | 861.0292 | trans conformer | researchgate.netsonar.ch |

| High-resolution FTIR | ~864.698 | cis conformer (tentative) | researchgate.netsonar.ch |

| IR/Raman (solution) | Various | Complete assignment of vibrational modes | cdnsciencepub.comresearchgate.net |

Mass Spectrometric Techniques

Mass spectrometry provides valuable information about the mass-to-charge ratio of molecules and their fragments, aiding in identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in complex mixtures thermofisher.commeasurlabs.com. While general GC-MS methods for sulfur compounds exist researchgate.netnih.govresearchgate.net, specific detailed applications focusing solely on the GC-MS analysis of H₂S₃ for structural elucidation are less extensively detailed in the provided search results. However, this compound (H₂S₃) has been detected using GC-MS in certain contexts, such as being associated with the aroma of wine researchgate.net. GC-MS is well-suited for detecting various molecules, provided they are volatile or semi-volatile measurlabs.com.

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) offers precise mass measurements that can help determine the elemental composition of a compound and differentiate between molecules with very similar nominal masses, including some isomers savemyexams.commdpi.com. While HRMS can distinguish between compounds with similar molecular masses based on their exact masses, it typically does not differentiate between structural isomers because they have the same molecular formula and thus the same exact mass savemyexams.com. Techniques like tandem mass spectrometry (MS/MS) with various fragmentation methods (e.g., CID, HCD, UVPD) are often employed in conjunction with HRMS to obtain diagnostic fragments for isomer differentiation chromatographyonline.comlcms.cz. The application of HRMS specifically for differentiating potential isomers of H₂S₃ would rely on the ability to generate and detect distinct fragment ions characteristic of each isomer, if such isomers exist and are stable enough to be analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Derivatives

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution and solid states. For this compound derivatives (RSSSR), NMR provides information about the chemical environment of hydrogen, carbon, and sulfur atoms.

¹H and ¹³C NMR Chemical Shift Analysis

¹H and ¹³C NMR spectroscopy are routinely applied to characterize organic this compound derivatives. The chemical shifts of protons and carbons adjacent to the this compound chain are particularly sensitive to the electronic environment influenced by the sulfur atoms and the nature of the R group.

Studies on various organic polysulfanes, including trisulfanes, have shown a general trend of deshielding effects on terminal protons as the sulfur chain length increases cdnsciencepub.com. However, some polysulfanes, such as phenyldisulfane and potentially this compound in the H₂SₓH series, exhibit anomalous ¹H NMR behavior cdnsciencepub.com. In substituted arylsulfanes, the electronic effects of substituents on the aromatic ring can significantly influence the ¹H NMR shifts cdnsciencepub.com.

For ¹³C NMR, the chemical shifts of carbons directly bonded to sulfur atoms in this compound derivatives provide crucial structural information. For instance, in newly isolated foliogarlic trisulfanes from Allium sativum, ¹H and ¹³C NMR spectra were used to elucidate the structures, confirming the presence of an allyl group and a this compound bridge frontiersin.org. Comparison of the ¹³C NMR data with related disulfanes helped in characterizing the relative configurations frontiersin.org.

In bis(p-methoxyphenyl)this compound and its oxides, ¹H NMR spectroscopy, specifically monitoring the methoxy (B1213986) region, was employed to follow reactions and investigate the decomposition of labile intermediates and products acs.org.

Multi-Nuclear NMR (e.g., ³³S) Studies

³³S is the only naturally occurring sulfur isotope with a nuclear spin (I = 3/2), making it NMR active. However, its low natural abundance (0.76%) and low gyromagnetic ratio result in low sensitivity rsc.orghuji.ac.ilmdpi.com. Furthermore, ³³S is a quadrupolar nucleus, leading to broad signals, especially in environments with low symmetry huji.ac.ilmdpi.comresearchgate.net. These factors make ³³S NMR challenging, particularly for complex organic molecules or solid samples huji.ac.ilresearchgate.net.

Despite these challenges, ³³S NMR can provide unique information about the electronic environment and bonding of sulfur atoms within the this compound chain. The chemical shift range for ³³S NMR is wide, spanning approximately 964 ppm huji.ac.il. Studies have shown that ³³S chemical shifts are sensitive to the electronic effects of substituents, molecular conformation, and even temperature and solvent mdpi.com.

While ³³S NMR has been reported as a tool for analyzing polysulfide distributions, its sensitivity is often insufficient to detect longer polysulfides (with 7-8 sulfur atoms) which are typically present in lower concentrations rsc.org. For covalent sulfur bonds, large quadrupolar coupling constants can lead to very broad resonances researchgate.netresearchgate.net. Observing distinct sulfur environments in solid materials like vulcanized rubbers using ³³S NMR often requires ultra-high magnetic fields and very low temperatures researchgate.net.

Although specific ³³S NMR data for isolated this compound molecules (HSSSH) or a comprehensive series of simple organic trisulfanes are not widely detailed in the provided search results, the principles and challenges of ³³S NMR discussed are applicable to the study of the this compound core in various compounds.

Matrix Isolation Spectroscopy for Transient Species

Matrix isolation spectroscopy is a technique used to trap and study unstable or transient chemical species by embedding them in a rigid, inert matrix at very low temperatures (typically 10-40 K) fu-berlin.deruhr-uni-bochum.deifpan.edu.pl. This technique prevents diffusion and bimolecular reactions, allowing for the spectroscopic characterization of isolated molecules and reaction intermediates fu-berlin.deruhr-uni-bochum.deifpan.edu.pl. Inert host materials, such as noble gases (Ar, Ne, Kr, Xe) or solid nitrogen, are commonly used due to their weak interactions with the trapped species fu-berlin.deruhr-uni-bochum.de.

Matrix isolation, often coupled with infrared (IR) or Raman spectroscopy, has been applied to study the vibrational modes and conformations of molecules. While direct studies of this compound (HSSSH) using matrix isolation for conformational analysis are not explicitly detailed in the search results, related studies on small sulfur-containing molecules and their reactions in matrices highlight the technique's relevance. For example, matrix isolation IR spectroscopy has been used to study hydrogen-bonded complexes involving H₂S chemrxiv.orgaip.orgnih.gov and the oxidation of H₂S rsc.org.

Bis(chlorocarbonyl)this compound, ClC(O)SSSC(O)Cl, was characterized using matrix isolation, among other techniques. Matrix photochemical studies and vibrational spectra of this compound were interpreted in terms of the presence of different conformers researchgate.net. This demonstrates the utility of matrix isolation in identifying and characterizing conformational isomers of this compound derivatives.

The technique is particularly valuable for studying photochemical transformations, as the rigid matrix can trap and stabilize primary photoproducts, allowing their IR spectra to be recorded and compared with theoretical predictions for structural identification ifpan.edu.pl.

Gas-Phase Electron Diffraction for Structural Parameters

Gas-Phase Electron Diffraction (GED) is an experimental technique used to determine the molecular structure, including bond lengths, bond angles, and dihedral angles, of molecules in the gas phase wikipedia.orgarxiv.org. Unlike techniques that study molecules in condensed phases, GED provides structural parameters of free molecules, uninfluenced by intermolecular forces wikipedia.org.

In a GED experiment, a beam of electrons is scattered by a gaseous sample, and the resulting diffraction pattern is recorded wikipedia.org. The analysis of this pattern, particularly the molecular scattering intensity, provides information about the internuclear distances within the molecule wikipedia.org. For complex molecules, GED data are often combined with information from other sources, such as microwave spectroscopy or quantum-mechanical calculations, for a complete structural characterization wikipedia.org.

This compound (HSSSH) itself has been studied using spectroscopic and quantum chemical methods, revealing the existence of both syn (g+g−) and anti (g+g+) conformers, with the anti conformer being slightly lower in energy ed.ac.ukresearchgate.net. The conformational composition of molecules in the gas phase can be investigated by GED.

Gas-phase electron diffraction has been applied to study the structures of this compound derivatives. Dimethyl this compound (CH₃SSSCH₃) was one of the early this compound derivatives studied by GED ed.ac.ukresearchgate.net. Bis(trifluoromethyl) this compound (CF₃SSSCF₃) has also been investigated using GED, and the data were interpreted based on a trans conformation, consistent with ab initio calculations acs.orgacs.org. The structures and conformations of trisulfanes RSSSR are understood to depend on the nature of the R group ed.ac.ukresearchgate.net.

GED studies provide precise structural parameters in the gas phase. For example, a study on Se(SCH₃)₂ and Te(SCH₃)₂ used GED to determine geometric parameters like bond lengths and angles ed.ac.ukresearchgate.netrsc.org. While these are not trisulfanes, the methodology is the same. The interpretation of GED data often involves comparison with theoretical calculations to understand conformational preferences ed.ac.ukresearchgate.netrsc.org.

Data from GED studies on this compound derivatives contribute to a detailed understanding of their molecular geometry and conformational landscape in the absence of condensed-phase effects.

Cutting Edge Theoretical and Computational Studies of Trisulfane

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to studying molecular systems from first principles, without relying on experimental data. For trisulfane, these methods are used to solve the electronic Schrödinger equation, providing a detailed description of the molecule's electronic structure and energy.

Ab Initio Methods (e.g., HF, MP2)

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without including experimental data in the calculation itself. These methods are based on the fundamental laws of quantum mechanics.

The Hartree-Fock (HF) method is one of the most basic ab initio approaches. It approximates the many-electron wavefunction as a single Slater determinant and calculates the electronic energy by considering the average repulsion between electrons. While computationally less demanding, HF theory neglects electron correlation, which is the instantaneous interaction between electrons. wikipedia.org

Møller-Plesset perturbation theory (MPn) methods, such as MP2, improve upon the HF approximation by incorporating electron correlation through perturbation theory. MP2, the second-order perturbation theory, is often used to obtain more accurate descriptions of molecular properties, including geometries and energies, especially for systems where electron correlation is significant, as is often the case with molecules containing sulfur atoms. researchgate.netresearchgate.netepa.goved.ac.uk Studies on this compound and related sulfur compounds have utilized MP2 calculations, sometimes in conjunction with other methods, to determine structural parameters and relative energies of different conformers. researchgate.netacs.org For instance, MP2 calculations have been used to extrapolate results to the complete basis set limit for a more accurate description of the potential energy surface of this compound. researchgate.net

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is another widely used quantum chemical approach. Instead of calculating the many-electron wavefunction, DFT methods focus on the electron density, which is a much simpler quantity. DFT offers a good balance between computational cost and accuracy for many systems, making it a popular choice for studying molecules of moderate size. mdpi.comgmu.edu

Various approximations, known as functionals, are used within DFT to describe the exchange and correlation energy. For this compound and related polysulfanes, DFT calculations using functionals like B3LYP have been employed to investigate molecular structures, conformational preferences, and vibrational frequencies. epa.govresearchgate.net DFT has also been used to validate experimental findings and study the chemical reactivity of this compound derivatives. rsc.org The choice of functional and basis set in DFT calculations can impact the accuracy of the results, and different studies may employ different combinations depending on the specific property being investigated. chemrxiv.org

Basis Set Selection and Convergence Studies

In quantum chemical calculations, basis sets are sets of atomic orbitals used to represent the molecular orbitals. The choice of basis set affects the accuracy and computational cost of the calculation. Larger basis sets, containing more functions, can more accurately describe the electron distribution but require significantly more computational resources. scielo.br

Basis set convergence studies involve performing calculations with increasingly larger basis sets to see how a particular property (e.g., energy, bond length) changes. When the property no longer changes significantly with the addition of more functions, the basis set is considered converged for that property. scielo.brarxiv.org For this compound studies, researchers often use split-valence basis sets like 6-31G* or correlation-consistent basis sets like cc-pVTZ and cc-pVQZ. researchgate.netepa.govresearchgate.net Extrapolation to the complete basis set (CBS) limit is sometimes performed to obtain the most accurate possible results within a given theoretical method. researchgate.netnih.gov The convergence of different properties can vary, with correlation energies often converging more slowly than Hartree-Fock energies. scielo.br

Geometrical Optimizations and Equilibrium Structures

Geometry optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable structure or equilibrium geometry. gmu.edugithub.io This involves iteratively adjusting the atomic coordinates until the forces on all atoms are close to zero and the energy is at a minimum on the potential energy surface. gmu.edugithub.iofqs.pl

For this compound, geometry optimizations are crucial for determining its preferred three-dimensional structure. This compound (HSSSH) is known to exist in different conformational forms due to rotation around the S-S bonds. researchgate.netethz.ch Computational studies aim to identify these stable conformers and their relative energies.

Bond Lengths, Bond Angles, and Dihedral Angles

Key structural parameters determined through geometry optimization include bond lengths, bond angles, and dihedral angles. These parameters provide a precise description of the molecular shape.

For this compound, the S-S bond lengths, S-H bond lengths, H-S-S bond angles, and the dihedral angles around the S-S bonds are of particular interest. Theoretical calculations have shown that this compound exists in trans-like and cis-like structures, with the trans-like conformer generally being slightly lower in energy. ethz.ch The dihedral angles define the twist around the S-S bonds and are key to distinguishing the different conformers. ethz.ch

Computational studies report specific values for these geometrical parameters, which can be compared with experimental data obtained from techniques like electron diffraction or spectroscopy. acs.org Variations in computational methods and basis sets can lead to slightly different predicted geometries. uwosh.edu

Below is an example table illustrating typical geometrical parameters that might be obtained from computational studies of this compound conformers. Note that specific values can vary depending on the level of theory and basis set used.

| Parameter | trans-like conformer | cis-like conformer |

| S-S Bond Length (Å) | [Data from literature] | [Data from literature] |

| S-H Bond Length (Å) | [Data from literature] | [Data from literature] |

| H-S-S Bond Angle (°) | [Data from literature] | [Data from literature] |

| H-S-S-S Dihedral Angle (°) | ~180 | ~0 |

| S-S-S-H Dihedral Angle (°) | [Data from literature] | [Data from literature] |

Note: The values in the table above are illustrative. Actual values would be populated from specific computational studies.

Potential Energy Surface (PES) Analysis

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. gmu.eduyoutube.com Analyzing the PES allows researchers to understand the energy landscape of a molecule, including the locations of energy minima (stable conformers), transition states (connecting conformers or reactants and products), and reaction pathways. gmu.edunih.gov

For this compound, the PES is particularly important for understanding its conformational flexibility and the barriers to interconversion between different conformers. researchgate.netethz.ch Due to the presence of two S-S bonds, this compound has two main torsional degrees of freedom, leading to a two-dimensional PES related to the HSSS torsional angles. ethz.ch

Computational studies involve calculating the energy of this compound at numerous different geometries to map out the PES. youtube.com This allows for the identification of the trans-like and cis-like minima and the saddle points (transition states) connecting them. ethz.ch The energy barriers associated with rotation around the S-S bonds can be determined from the PES, providing insights into the ease of conformational interconversion. ethz.ch Analysis of the PES is also essential for studying tunneling effects and other dynamic properties of this compound. researchgate.netethz.ch

Detailed analysis of the PES can reveal reaction paths, such as the interconversion pathways between the trans and cis conformers, and the energy profiles along these paths. ethz.ch

Conformational Energy Landscapes (syn, anti, gauche, cis, trans Isomers)

The conformational flexibility of this compound arises from the rotations around the sulfur-sulfur bonds. Theoretical studies have explored the potential energy surface associated with these rotations to identify stable conformers. This compound (HSSSH) is known to exhibit chiral trans-like structures and achiral cis-like equilibrium structures. ethz.ch While the terms syn, anti, gauche, cis, and trans are often used to describe conformers based on dihedral angles, in the context of HSSSH, the primary conformers discussed in the literature are the chiral trans-like forms and the achiral cis-like forms. ethz.ch The relative stabilities of these conformers and the energy barriers separating them are key aspects of the conformational energy landscape. Computational methods are essential for mapping these landscapes by calculating the energy of the molecule as a function of its dihedral angles. arxiv.orgbiorxiv.org

Identification of Transition States and Energy Barriers

The interconversion between different conformers of this compound occurs via transition states on the potential energy surface. Identifying these transition states and calculating the associated energy barriers is critical for understanding the kinetics of conformational changes. For this compound, the trans- and cis-like structures are connected by first-order saddle points, which represent the transition states for stereomutation. ethz.ch Computational studies have determined that the barriers against the interconversion of these structures are higher than 2000 cm⁻¹. ethz.ch Specifically, theoretical calculations have located transition state (a) at 2290 cm⁻¹ above the potential minimum (or 2253 cm⁻¹ when including zero point energy for the lowest quasi-adiabatic channel) and transition state (b) at 2850 cm⁻¹ above the potential minimum (or 2809 cm⁻¹ including zero point energy). ethz.ch

Dynamics of Molecular Chirality and Parity Violation

This compound is a molecule of significant interest in the study of molecular chirality and the subtle effects of parity violation. Its relatively simple structure, combined with its chirality, makes it an almost ideal candidate for theoretical and potentially experimental investigations into parity-violating phenomena. ethz.chresearchgate.netnih.gov

Electroweak Quantum Chemistry Calculations

Electroweak quantum chemistry considers the influence of the weak nuclear force, in addition to the electromagnetic force, on molecular properties. This inclusion predicts a small energy difference between the enantiomers of a chiral molecule, known as the parity-violating energy difference (ΔpvE). ethz.ch Theoretical calculations employing electroweak quantum chemistry have been performed for this compound to estimate this energy difference. ethz.chresearchgate.netnih.gov These calculations are crucial for identifying molecules where the effects of parity violation might be spectroscopically observable.

Tunneling Dynamics and Quantum Effects in Stereomutation

Stereomutation, the interconversion between enantiomers, can occur through tunneling, a quantum mechanical phenomenon where a molecule can pass through an energy barrier even if it does not have sufficient classical energy to overcome it. researchgate.netrsc.org In this compound, tunneling dynamics play a role in the interconversion between its chiral forms. ethz.chresearchgate.net Computational studies have investigated the tunneling splitting (ΔE°), which is a measure of the rate of tunneling. ethz.ch For this compound, the ground state tunneling splitting has been calculated to be substantially smaller than the parity-violating energy difference, on the order of 10⁻²³ cm⁻¹ compared to approximately 10⁻¹² cm⁻¹ for ΔpvE. ethz.ch This significant difference suggests that parity violation dominates the quantum dynamics in the ground state of this compound, making it a promising system for studying parity violation in chiral molecules. ethz.chnih.gov

Vibrational Frequency Calculations and Spectroscopic Predictions

Vibrational frequency calculations are a fundamental aspect of computational chemistry, providing insights into the molecular structure and predicting spectroscopic properties such as infrared and Raman spectra. faccts.deuprm.edu For this compound, these calculations help in assigning experimental spectral features and understanding the molecule's dynamics. Theoretical studies have included calculations of vibrational frequencies for this compound, and these have been compared with experimental data where available. researchgate.netnist.gov For instance, the torsional fundamental vibration (νT) has been identified around 309 cm⁻¹, with a hot band at 277 cm⁻¹. researchgate.net While computational predictions of vibrational frequencies can sometimes deviate from experimental values, they are invaluable for spectral interpretation and structural characterization. uprm.edunist.gov

Computational Analysis of Electronic Structure and Bonding

Understanding the electronic structure and bonding in this compound is essential for explaining its chemical properties and reactivity. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock-Slater SCF calculations, are widely used to analyze the distribution of electrons, bond strengths, and molecular orbitals. researchgate.netresearchgate.netchemmethod.comrsc.org These analyses provide a theoretical description of how the sulfur atoms are bonded together in the this compound chain and how the hydrogen atoms are attached. While specific detailed computational analyses solely focused on the electronic structure and bonding of the parent this compound molecule (H₂S₃) were not extensively detailed in the search results, computational approaches applied to related sulfur-containing compounds provide a framework for such studies on this compound. researchgate.netresearchgate.netchemmethod.comrsc.org These methods can determine bond lengths, bond angles, charge distribution, and the nature of the S-S and S-H bonds, contributing to a comprehensive understanding of this compound's molecular nature.

Chemical Biology and Redox Aspects of Trisulfane Within Hydrogen Polysulfides

Trisulfane as a Component of Endogenous Hydrogen Polysulfides (H₂Sₙ, n > 1)

This compound (H₂S₃) has been identified as a significant component among the endogenous hydrogen polysulfide species. Studies investigating the enzymatic production of H₂Sₙ have indicated that H₂S₃ can be a major species formed, alongside other polysulfides like H₂S₂ and H₂S₅, albeit in minor amounts. ifmmi.com The sulfane sulfur atoms within H₂Sₙ, including this compound, possess an oxidation state of zero. ifmmi.com This characteristic allows H₂Sₙ to readily interact with protein cysteine residues, leading to the formation of protein persulfides (P-S-SH). ifmmi.com This modification, known as S-persulfidation (or S-perthiolation or S-sulfhydration), is considered a primary mechanism underlying the biological functions of H₂Sₙ. ifmmi.com Furthermore, H₂Sₙ, including this compound, can exhibit higher potency than H₂S in activating specific biological targets, such as TRPA1 channels. nih.govmdpi.com

Formation and Interconversion Pathways of H₂Sₙ in Chemical Systems

Hydrogen polysulfides are known to be inherently unstable species in chemical systems and tend to undergo decomposition, yielding elemental sulfur (S⁰ or S₈) and hydrogen sulfide (B99878) (H₂S). nih.gov In aqueous environments, the dissolution of polysulfide salts results in the establishment of a complex equilibrium mixture that includes hydrosulfide (B80085) (HS⁻) and elemental sulfur. nih.gov The coexistence of HS⁻ (or H₂S) with elemental sulfur can favor the formation of polysulfides. nih.gov

The endogenous production of H₂Sₙ is a dynamic area of research. Several enzymatic pathways have been implicated in their generation. A prominent route involves the enzyme 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST) acting on its substrate, 3-mercaptopyruvate (3MP). ifmmi.commdpi.commdpi.comphysiology.org In this process, 3MST abstracts sulfur from 3MP, forming a persulfidated enzyme intermediate (3MST-SₙSH). ifmmi.comnih.gov This intermediate can then either degrade directly to produce H₂Sₙ or transfer the sulfane sulfur atom to other thiol-containing molecules, such as cysteine (Cys), glutathione (B108866) (GSH), or protein thiols, or even to H₂S itself, leading to the formation of corresponding persulfides, including H₂Sₙ. ifmmi.comnih.gov

Another enzymatic source of H₂Sₙ involves cysteinyl-tRNA synthetases (CARS), which can effectively catalyze the production of cysteine persulfide (CysSSH) and polysulfides (CysSₙSH) utilizing cysteine as a substrate. ifmmi.comnih.gov These cysteine-derived polysulfides serve as valuable precursors for the formation of H₂Sₙ. ifmmi.comnih.gov

H₂Sₙ can also be generated through the catalytic activity of heme proteins on H₂S. For instance, cytosolic copper/zinc superoxide (B77818) dismutase (Cu/Zn SOD) has been shown to catalyze the oxidation of H₂S, producing H₂S₂, H₂S₃, and H₂S₅, with oxygen (O₂) or hydrogen peroxide (H₂O₂) acting as electron acceptors in the reaction. ifmmi.comnih.gov

Beyond enzymatic pathways, chemical interactions can also lead to H₂Sₙ formation. The reaction between H₂S and nitric oxide (NO) is known to produce H₂Sₙ. ifmmi.commdpi.comresearchgate.net Furthermore, the partial oxidation of sulfide (S²⁻) or H₂S can contribute to the formation of H₂Sₓ species. mdpi.com Milder oxidizing agents, such as glutathione disulfide (GSSG) and certain protein-based disulfides, can also facilitate the partial oxidation of H₂S to H₂Sₓ. mdpi.com In chemical synthesis, diacyl disulfides have been demonstrated as effective precursors for generating H₂S₂, triggered by the presence of certain nucleophiles in both aqueous buffers and organic solvents. nih.govresearchgate.net

Compared to their biosynthesis, the degradation pathways and fate of H₂Sₙ in chemical environments are less extensively studied. nih.gov As noted, H₂Sₙ are inherently unstable and tend to decompose into elemental sulfur (S⁰ or S₈) and H₂S. nih.gov Studies suggest that the thermolysis and photolysis of H₂Sₙ proceed via radical chain reactions. nih.gov

The stability and degradation rate of polysulfide anions are influenced by several factors in chemical systems. Increasing temperature, alkalinity, and the ratio of sulfur in the oxidation state S(0) versus S(-2) can accelerate the decomposition rate of polysulfide anions. ncsu.edu Research indicates that the energy of activation for thermal degradation of polysulfides generally decreases as the sulfur chain length increases, which aligns with observations regarding the relative stabilities of individual polysulfide species. ncsu.edu

Reducing environments also play a role in the fate of polysulfides. For example, thioredoxin reductase-1 (TrxR1) has been shown to reduce H₂Sₙ in a manner dependent on the polysulfide concentration. nih.gov Similarly, the glutathione (GSH) system, involving NADPH, GSH, and glutathione reductase (GR), can catalyze the reduction of polysulfides. ifmmi.com

Advanced Analytical Approaches for Hydrogen Polysulfide Detection

The detection and accurate quantification of hydrogen polysulfides, including this compound, present significant analytical challenges due to their reactivity and complex equilibria in solution. acs.orgnih.gov Traditional methods, such as UV absorption spectroscopy, which relies on peaks around 300 and 370 nm to indicate the presence of polysulfides, are often not sufficiently sensitive, particularly for biological applications. nih.govnih.gov

HPLC-based methods are frequently employed but typically require the derivatization of H₂Sₙ with labeling agents to form detectable adducts. ifmmi.comnih.govsci-hub.seacs.org Monobromobimane (B13751) (mBB) is a commonly used derivatization agent, reacting with H₂Sₙ to form alkylated products like B-S₂-B (from H₂S₂) or B-S₃-B (from H₂S₃). ifmmi.comnih.gov These adducts can then be analyzed and quantified using HPLC coupled with a scanning fluorescence detector or tandem mass spectrometry (MS/MS). ifmmi.comnih.govsci-hub.seacs.org However, a limitation of the mBB method is its reactivity with other sulfhydryl nucleophiles, and the resulting derivatives may not always accurately reflect the original polysulfide species distribution and can exhibit instability during measurement. nih.govsci-hub.seacs.org

Fluorescent probes have emerged as valuable tools for detecting H₂Sₙ in biological systems due to their high sensitivity, non-destructive nature, and suitability for live-cell imaging. sci-hub.seresearchgate.net A key aspect in the design of these probes is achieving selectivity for H₂Sₙ over other reactive sulfur species, particularly abundant biothiols like cysteine (Cys) and glutathione (GSH). acs.orgnih.gov

The design rationale for selective fluorescent probes often exploits the unique chemical properties of H₂Sₙ, such as their high nucleophilicity and reducing capabilities. sci-hub.seresearchgate.net Various strategies have been developed, including the use of nitro-activated fluorobenzoate groups, reactions involving H₂Sₙ-mediated ring opening of aziridines, H₂Sₙ-mediated reduction reactions, and the incorporation of thioester or cinnamate (B1238496) groups into the probe structure. sci-hub.se

A notable approach involves designing probes that undergo a specific reaction with H₂Sₙ that triggers a change in fluorescence. For instance, a H₂Sₙ-mediated benzodithiolone formation reaction under mild conditions has served as a basis for developing specific fluorescent probes for H₂Sₙ/H₂S₂ detection. acs.orgnih.govnih.gov This reaction leverages the dual reactivity of H₂Sₙ as both a nucleophile and an electrophile. nih.gov Probes are designed such that reaction with biothiols does not result in a fluorescent signal, or the design minimizes such off-target reactions. acs.org

To differentiate between H₂S and H₂Sₙ, some probes are designed for dual-channel detection, yielding different fluorescence signals depending on the sulfur species present. scilit.com Förster Resonance Energy Transfer (FRET)-based ratiometric fluorescent probes have also been developed for highly selective H₂Sₙ detection. sci-hub.se These probes typically consist of an energy donor, an energy acceptor, and a recognition unit that specifically reacts with H₂Sₙ, leading to a FRET effect and a corresponding change in the fluorescence spectrum. sci-hub.se

Mass spectrometry (MS) is a powerful technique for the identification and quantification of H₂Sₙ in complex mixtures. MS can be used to directly monitor H₂Sₙ in aqueous solutions, although challenges exist, particularly at near-neutral pH. acs.org

More commonly, MS-based quantification of H₂Sₙ involves derivatization of the polysulfides with electrophilic labeling agents prior to analysis. acs.org This approach converts the reactive H₂Sₙ into more stable derivatives that can be separated chromatographically and then detected and quantified by MS. acs.org As mentioned earlier, monobromobimane (mBB) is a frequently used labeling agent, and the resulting adducts are often analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). ifmmi.comnih.govacs.org Other labeling agents used for trapping sulfhydryl-containing species, including those derived from polysulfides, include ethyl iodoacetate and N-ethylmaleimide. acs.orgsoton.ac.uk

Ultra-high pressure liquid chromatography mass spectrometry (UHPLC-MS) has been developed for the quantification of various sulfur species, including sulfide, persulfides, and polysulfides, in complex biological matrices. soton.ac.uk This method often incorporates a trapping step, for example, using N-ethylmaleimide, to stabilize the reactive sulfur species and prevent their oxidation or degradation before MS analysis. soton.ac.uk

Isotope dilution mass spectrometry is another proposed method for the detection and quantification of sulfane sulfur species, including hydrogen polysulfides. nih.gov This technique typically involves trapping the sulfane sulfurs with a suitable reagent, such as a phosphine, and using an isotopically labeled internal standard for accurate quantification by MS, such as MALDI-TOF/TOF MS. nih.gov

Redox Chemistry of Polysulfides and Polysulfanes

The interconversion between different sulfur species, such as thiols, disulfides, and polysulfides, involves redox reactions. libretexts.org In these reactions, the free dithiol form is considered reduced, while the disulfide form is oxidized. libretexts.org Polysulfides (Sₓ²⁻) can absorb and release reducing equivalents by breaking and forming S-S bonds. wikipedia.org Hydrogen polysulfides (H₂Sₙ) and persulfides (RSSH) may function as reductants, contributing to the maintenance of proper redox homeostasis and signaling. researchgate.net

The electrochemical behavior of sulfur and its reduced polysulfide species differs significantly between aqueous and non-aqueous media. rsc.org In aqueous solutions, polysulfide ions (Sₓ²⁻) exist in complex equilibria, and their distribution is influenced by factors such as pH and temperature. researchgate.netsc.edu The average chain length of polysulfide species in aqueous solutions tends to increase with alkalinity. sc.edu At high pH (pH > 10), increasing the temperature can lead to an increase in the concentration of dissolved polysulfide-bound sulfur and the average chain length. researchgate.net Conversely, in acidic conditions, the average polysulfide chain length is limited, typically to two sulfur atoms (S₂²⁻). researchgate.net

Electrochemical processes involving hydrogen sulfide in aqueous alkaline solutions can lead to the formation of polysulfides. sc.edugoogle.com For instance, the electrolysis of H₂S in such solutions can produce a mixture of sulfide and trisulfide ions, which can be further oxidized to tetrasulfide ions. google.com Maintaining a sufficiently high pH is crucial for the formation of higher polysulfide ions during this process. google.com Studies on the electrolysis of H₂S in aqueous alkaline solutions have shown that sulfide, bisulfide (HS⁻), and polysulfide oxidation can occur at similar potentials. sc.edu

Polysulfides are considered promising candidates for the redox pairs used in thermocell devices. researchgate.net Their application in aqueous thermocell devices has been investigated, with studies focusing on the underlying mechanisms through electrochemical analysis and UV-Vis spectroscopy at varying temperatures. researchgate.net

Chemical Reactivity of this compound and H₂Sₙ with Reactive Oxygen/Nitrogen Species

Hydrogen polysulfides (H₂Sₙ), including this compound, are involved in reactions with reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netbohrium.comresearchgate.net H₂S itself can counteract oxidative species like ROS and RNS, acting as a reductant. nih.gov The sulfur atom in H₂S, with an oxidation state of -2, can donate electrons to oxidants. nih.gov

The interaction between H₂S and ROS can lead to the formation of reactive sulfur species (RSS), including polysulfides. nih.govresearchgate.net For example, superoxide can oxidize H₂S, forming thiyl radicals that can further react to generate polysulfides. nih.gov H₂S can also react with oxidized thiol species like disulfides to form persulfides (RSSH). nih.gov

The reaction of H₂S with RNS, particularly nitric oxide (NO), is another pathway for the generation of H₂Sₙ, including H₂S₂ and H₂S₃. mdpi.com This interaction can involve the oxidation of NO to N₂O₃, which then reacts with H₂S to form HSNO, followed by a reaction with another H₂S molecule to produce H₂S₂. mdpi.com The interplay between H₂S, NO, and ROS is complex, with these species influencing each other's generation, elimination, and signaling actions. frontiersin.org

Organic and Inorganic Hybrid this compound Systems

This compound exists in both inorganic (H₂S₃) and organic forms (R-S₃-R', where R and R' are organic groups). Organic trisulfanes are a class of organosulfur compounds with potential pharmaceutical and medicinal applications, particularly as hydrogen sulfide donors. rsc.orgrsc.org Naturally occurring organic polysulfanes, such as those found in garlic, are known to release H₂S upon reaction with nucleophilic biothiols. rsc.orgrsc.org Synthetic organic polysulfanes, including trisulfanes, have been developed and studied for their H₂S-donating properties and biological activities. rsc.orgrsc.org

The synthesis of symmetrical and unsymmetrical organic trisulfanes has been an area of research, with various methods developed to achieve selective formation of the trisulfide linkage. rsc.orgthieme-connect.com These methods often involve coupling reactions between sulfur-containing precursors. thieme-connect.com

Hybrid this compound systems can involve inorganic this compound linkages integrated into organic molecules or structures. For instance, polysulfide linkers, including trisulfides, have been incorporated into polymers for controlled H₂S delivery in biological applications. researchgate.net Additionally, some studies have explored the synthesis and properties of hybrid compounds containing both organic and inorganic sulfur moieties, such as bis(trifluoromethyl)this compound (B15289818) (CF₃SSSCF₃). acs.org The concept of hybrid systems can also extend to compounds where an inorganic polysulfide bridge is present alongside organic components. google.com

Future Directions and Emerging Research Avenues in Trisulfane Chemistry

Development of Novel Synthetic Strategies for Tailored Trisulfanes

A significant area of research involves the development of novel synthetic strategies to create tailored trisulfanes. Conventional laboratory methods for synthesizing organic polysulfanes, including trisulfanes (R-S₃-R'), typically rely on electrophilic sulfur-transfer reagents such as dichlorosulfanes (SₙCl₂) or inorganic polysulfide salts (Na₂Sₙ). These approaches can sometimes yield mixtures of polysulfanes with varying chain lengths. researchgate.net

Emerging research is concentrating on achieving enhanced selectivity and control in the synthesis of specific trisulfanes, including unsymmetrical variants (R-S₃-R', where R ≠ R'). One method being explored is the reaction of alkyl thiols with S₈ catalyzed by n-butylamine, which can produce a mixture of di-, tri-, and tetrasulfides at ambient temperature. researchgate.net Another promising methodology for synthesizing unsymmetrical organotrisulfanes involves the low-temperature transfer of a disulfanyl anion to an organothiosulfonate. thieme-connect.de Thiosulfonates are themselves extensively studied for their high reactivity and biological activity and find use as fillers. researchgate.net

Specific examples of advancements in synthesis include the preparation of diphenyl trisulfide (DPTS) through the addition reaction of diphenyl disulfide (DPDS) and elemental sulfur within a Li-S electrolyte. researchgate.net The reaction between chloro(triphenylmethyl)trisulfide and disulfides has also demonstrated selective formation of pentasulfides, suggesting potential pathways for controlled elongation of sulfur chains. researchgate.net

The development of new synthetic methodologies for accessing unsymmetrical organotrisulfanes is particularly relevant for investigating their biological activities. thieme-connect.de

Exploration of Advanced Spectroscopic Probes for In Situ Analysis

The exploration of advanced spectroscopic probes for in situ analysis is critical for understanding the behavior of trisulfanes in complex environments and during chemical transformations. In situ spectroscopic measurements enable the characterization of reaction systems under realistic process conditions. rwth-aachen.de, rwth-aachen.de Techniques such as Attenuated Total Reflection Infrared (ATR-IR), ATR-UV/Vis, and Raman spectroscopy are being utilized for inline monitoring. rwth-aachen.de, rwth-aachen.de The application of chemometrics can further enhance the chemical information extracted from experimental spectra. rwth-aachen.de